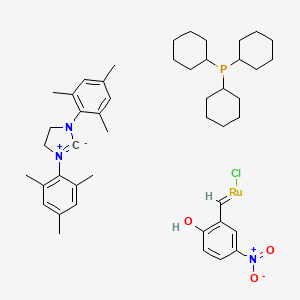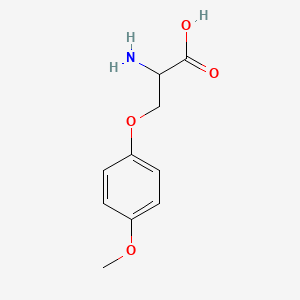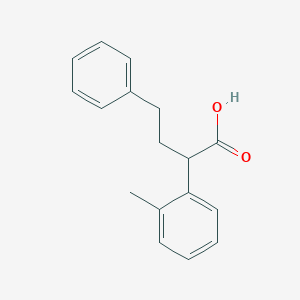
2-(2-Methylphenyl)-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)-4-phenylbutanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid backbone substituted with a 2-methylphenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-4-phenylbutanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methylbenzyl chloride with phenylacetic acid in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of environmentally benign solvents and reagents is also a focus to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methylphenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(2-Methylphenyl)-4-phenylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbutanoic acid: Lacks the 2-methylphenyl group, resulting in different chemical properties.
4-Phenylbutanoic acid: Lacks the 2-methylphenyl group, affecting its reactivity and applications.
2-Methylphenylacetic acid: Has a similar structure but differs in the position of the phenyl group.
Uniqueness: 2-(2-Methylphenyl)-4-phenylbutanoic acid is unique due to the presence of both the 2-methylphenyl and phenyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-10-15(13)16(17(18)19)12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,18,19) |
InChI-Schlüssel |
AYCQXEPKENEABM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


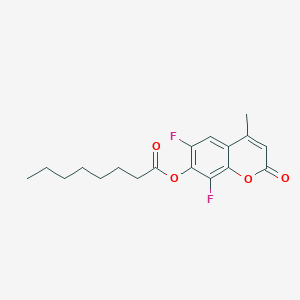
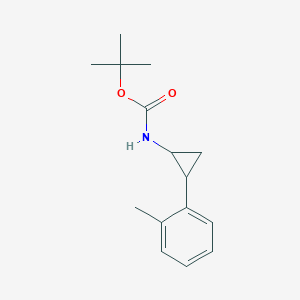
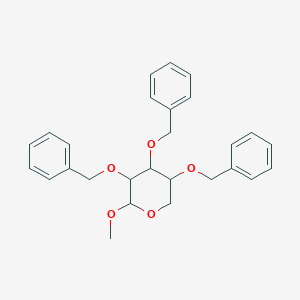
![12,18-dihydroxy-7-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one](/img/structure/B12308558.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)

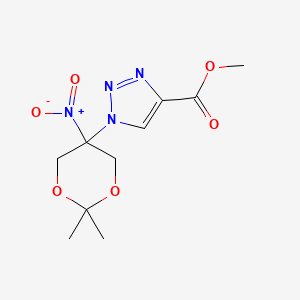
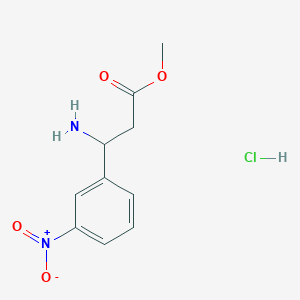
![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
![rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis](/img/structure/B12308595.png)
![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)
![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)
